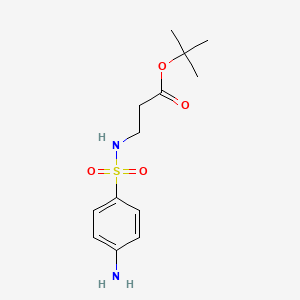![molecular formula C6H6BrF3 B6607925 1-bromo-3-(trifluoromethyl)bicyclo[1.1.1]pentane CAS No. 2866353-56-0](/img/structure/B6607925.png)
1-bromo-3-(trifluoromethyl)bicyclo[1.1.1]pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-(trifluoromethyl)bicyclo[1.1.1]pentane is a bicyclic compound characterized by the presence of a bromine atom and a trifluoromethyl group attached to a bicyclo[1.1.1]pentane framework.
Orientations Futures
Bicyclo[1.1.1]pentanes, including 1-bromo-3-(trifluoromethyl)bicyclo[1.1.1]pentane, have been gaining popularity in academic and industrial research . The development of a practical general reaction that gives bicyclo[1.1.1]pentanes on mg- to kg-quantities using just light has opened up new possibilities for the use of these compounds in drug discovery .
Mécanisme D'action
Target of Action
It’s known that the bicyclo[111]pentane (BCP) motif, to which this compound belongs, has emerged within drug discovery as a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes .
Mode of Action
Bcp derivatives are known to add three-dimensional character and saturation to compounds . This can lead to increased or equal solubility, potency, and metabolic stability of lead compounds .
Pharmacokinetics
Bcp derivatives are generally known for their high passive permeability, high water solubility, and improved metabolic stability .
Result of Action
The bcp motif is known to increase the solubility and potency of a medicine, which can reduce the therapeutic dose required, potentially avoiding drug-drug interactions and drug-induced liver injury through metabolic activation .
Analyse Biochimique
Biochemical Properties
1-Bromo-3-(trifluoromethyl)bicyclo[1.1.1]pentane plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in metabolic processes, thereby affecting cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. This compound has been found to inhibit certain kinases, which play a role in cell signaling and regulation . Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can lead to alterations in cellular function, including changes in cell viability and proliferation rates.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. High doses can lead to toxicity, affecting organ function and overall health of the animal.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . These interactions can affect metabolic flux and the levels of various metabolites. The compound can be metabolized into different products, which may have their own biological activities.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within specific tissues can influence its overall biological effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s function and its interactions with other biomolecules within the cell.
Méthodes De Préparation
The synthesis of 1-bromo-3-(trifluoromethyl)bicyclo[1.1.1]pentane typically involves the functionalization of bicyclo[1.1.1]pentane derivatives. One common method includes the radical addition of bromine and trifluoromethyl groups to the bicyclo[1.1.1]pentane core. This process often requires specific reaction conditions, such as the use of radical initiators and controlled temperatures .
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yields and purity. These methods often utilize advanced techniques in organic synthesis, including the use of specialized reagents and catalysts to facilitate the desired transformations .
Analyse Des Réactions Chimiques
1-Bromo-3-(trifluoromethyl)bicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions, leading to the formation of diverse derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction processes, altering the oxidation state of the bromine or trifluoromethyl groups.
Radical Reactions: Due to the presence of the bromine atom, the compound can undergo radical reactions, which are useful for further functionalization
Common reagents used in these reactions include halogenating agents, reducing agents, and radical initiators. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Applications De Recherche Scientifique
1-Bromo-3-(trifluoromethyl)bicyclo[1.1.1]pentane has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a precursor for various functionalized derivatives.
Biology and Medicine: The compound’s unique structural features make it a valuable bioisostere in drug discovery, potentially enhancing the pharmacokinetic properties of therapeutic agents.
Industry: It is used in the development of advanced materials, such as liquid crystals and molecular rods, due to its rigid and compact structure
Comparaison Avec Des Composés Similaires
1-Bromo-3-(trifluoromethyl)bicyclo[1.1.1]pentane can be compared with other similar compounds, such as:
1-Bromo-3-(trifluoromethyl)benzene: Both compounds contain a bromine atom and a trifluoromethyl group, but the bicyclo[1.1.1]pentane framework provides a more rigid and compact structure compared to the benzene ring.
1-Bromo-3-(trifluoromethyl)cyclohexane: This compound also features a bromine and trifluoromethyl group, but the cyclohexane ring offers different steric and electronic properties compared to the bicyclo[1.1.1]pentane core
The uniqueness of this compound lies in its rigid bicyclic structure, which imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
1-bromo-3-(trifluoromethyl)bicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrF3/c7-5-1-4(2-5,3-5)6(8,9)10/h1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHGTYUQOIUFJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrF3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.01 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
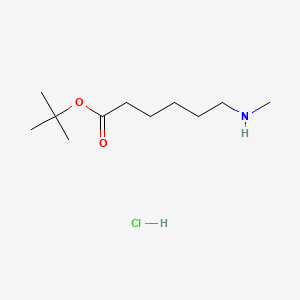
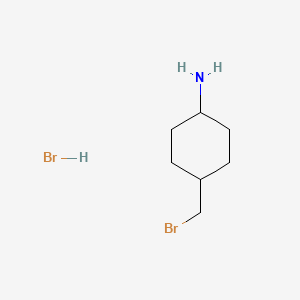
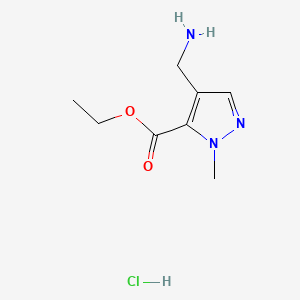
![N-[1-(aminomethyl)cyclopropyl]cyclopropanesulfonamidehydrochloride](/img/structure/B6607865.png)
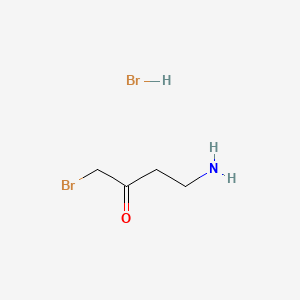
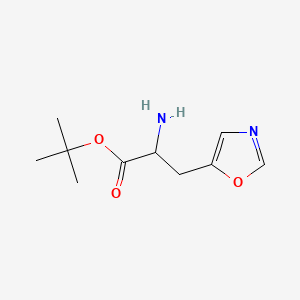
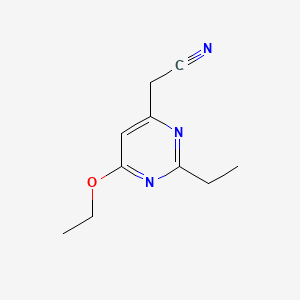
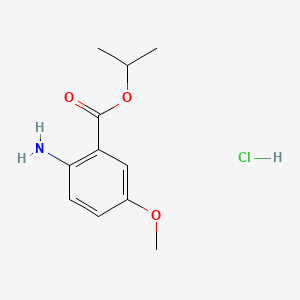
![2-{1-[(2R)-aziridine-2-carbonyl]piperidin-4-yl}-5-chloro-1,3-benzothiazole](/img/structure/B6607896.png)
![1-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]ethan-1-one](/img/structure/B6607906.png)
![1-[(trifluoromethyl)sulfanyl]propan-2-amine hydrochloride](/img/structure/B6607917.png)

![1-[3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-yl]ethan-1-one](/img/structure/B6607938.png)
